![molecular formula C15H12Cl2O2 B2941596 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 591210-43-4](/img/structure/B2941596.png)

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

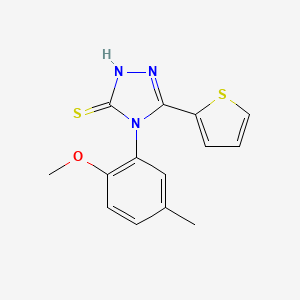

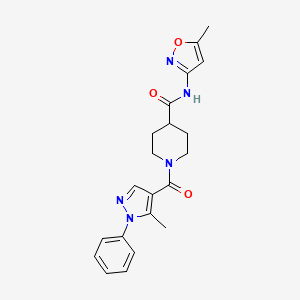

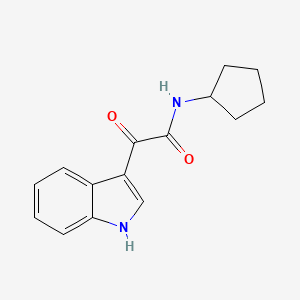

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C15H12Cl2O2 . It has an average mass of 295.161 Da and a monoisotopic mass of 294.021423 Da .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde consists of a benzene ring substituted with two chlorine atoms, a methoxy group, and a benzyl group . The exact 3D structure may need to be computed or viewed using specialized software.Applications De Recherche Scientifique

Regioselective Protection and Synthesis

The regioselective protection of hydroxyl groups in benzaldehyde derivatives is a critical step in the synthesis of various organic compounds. For instance, the protection of the 4-hydroxyl group in 3,4-dihydroxy-benzaldehyde with different protecting groups, including benzyl and dichlorobenzyl, has been accomplished with high yields, showcasing the versatility of such derivatives in synthetic chemistry (Plourde & Spaetzel, 2002).

Oxidation Reactions

The oxidation reactions of benzaldehyde derivatives play a vital role in producing valuable compounds for the fragrance and pharmaceutical industries. For example, the synthesis of 3,4-methylenedioxybenzaldehyde (heliotropine) through Oppenauer's oxidation demonstrates the importance of specific benzaldehyde derivatives in industrial applications, highlighting the efficiency and selectivity of these reactions (Borzatta et al., 2009).

Antioxidant Activity and Physicochemical Properties

Novel benzaldehyde derivatives have been synthesized and analyzed for their in vitro antioxidant activities, providing insights into their potential therapeutic applications. The study of their physicochemical properties, such as lipophilicity and kinetic parameters of thermal degradation, underscores the broad applicability of these compounds in various fields, including pharmaceuticals (Yüksek et al., 2015).

Photocatalytic Oxidation

The photocatalytic oxidation of benzaldehyde derivatives to corresponding aldehydes using titanium dioxide under visible light irradiation showcases the potential of these compounds in green chemistry applications. This process emphasizes the role of surface complexes in the selective photocatalytic oxidation, contributing to environmentally friendly synthetic methodologies (Higashimoto et al., 2009).

Propriétés

IUPAC Name |

3,5-dichloro-4-[(3-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAITXAECZEBCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2941514.png)

![2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone](/img/structure/B2941531.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2941533.png)